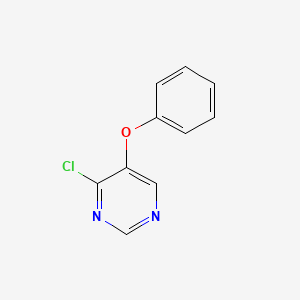

4-Chloro-5-phenoxypyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the realm of chemical and biological sciences. gsconlinepress.comnih.gov Its derivatives are integral components of all living cells as they form the core structure of nucleobases like cytosine, thymine, and uracil, which are the building blocks of the nucleic acids DNA and RNA. nih.govscispace.com This inherent biological relevance has made the pyrimidine nucleus a privileged structure in medicinal chemistry, with a vast number of synthetic derivatives exhibiting a wide spectrum of pharmacological activities. gsconlinepress.comscispace.com

Beyond their role in genetics, pyrimidine derivatives are found in essential vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin, and in synthetic compounds like barbiturates, which have been used as hypnotics. nih.govscispace.com The versatility of the pyrimidine ring allows for diverse substitutions, leading to compounds with applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular agents. gsconlinepress.comscispace.com In materials science, the unique electronic properties of pyrimidine-based compounds are being explored for applications in organic electronics. chemicalbook.com The ability of the pyrimidine structure to interact with various biological targets, including enzymes and receptors, continues to drive extensive research into the synthesis and application of novel pyrimidine derivatives. gsconlinepress.com

Overview of Chlorinated Pyrimidines as Crucial Synthetic Intermediates

Chlorinated pyrimidines are highly valuable intermediates in organic synthesis, primarily due to the reactivity of the chlorine atom as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. jst.go.jpresearchgate.net The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly at the 2, 4, and 6 positions, electron-deficient and thus susceptible to attack by nucleophiles. wuxiapptec.comnih.gov This reactivity allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, and thiols, by displacing the chlorine atom. researchgate.netmdpi.com

The reactivity of a chlorine atom on the pyrimidine ring is position-dependent. For instance, a chlorine at the 2-position, flanked by two nitrogen atoms, is generally more active than those at the 4 or 6-positions. zenodo.org However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity of the substitution. jst.go.jpzenodo.org This controlled reactivity makes chlorinated pyrimidines versatile building blocks for the construction of complex, polyfunctionalized pyrimidine derivatives. thieme-connect.comthieme-connect.com The ability to selectively replace chlorine atoms enables the systematic modification of molecules to optimize their biological activity, a key strategy in drug discovery and development. rsc.org

Contextualization of 4-Chloro-5-phenoxypyrimidine within Pyrimidine Chemistry and its Research Significance

This compound is a specific derivative that combines the reactive features of a chlorinated pyrimidine with the structural motif of a phenoxy group. The chlorine atom at the 4-position serves as a reactive handle for further chemical transformations, primarily through nucleophilic substitution reactions. google.com This allows for the introduction of various substituents at this position, making it a key intermediate in the synthesis of more complex molecules. prepchem.com

The presence of the phenoxy group at the 5-position influences the electronic properties of the pyrimidine ring and provides a bulky substituent that can play a role in the molecule's interaction with biological targets. The synthesis of this compound is typically achieved by the chlorination of 4-hydroxy-5-phenoxypyrimidine using a chlorinating agent like phosphorus oxychloride. google.comprepchem.com

The research significance of this compound lies in its utility as a precursor for the synthesis of various biologically active compounds. For instance, it has been used as an intermediate in the preparation of 4-amino-5-phenoxypyrimidines, which have been investigated for their potential as anti-ulcer agents. google.com Furthermore, derivatives of 4-phenoxypyrimidine-5-carboxamide have been explored as potent and orally efficacious TGR5 agonists for the potential treatment of diabetes. acs.org The compound's structure is also related to other phenoxypyrimidines used in agricultural chemistry. lookchem.com The ability to readily modify the 4-position of this scaffold makes it a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

4-chloro-5-phenoxypyrimidine |

InChI |

InChI=1S/C10H7ClN2O/c11-10-9(6-12-7-13-10)14-8-4-2-1-3-5-8/h1-7H |

InChI Key |

MPDLDXMWDACNHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=CN=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 Phenoxypyrimidine

Conventional Synthetic Routes to 4-Chloro-5-phenoxypyrimidine

Preparation from 4-Hydroxy-5-phenoxypyrimidine utilizing Phosphorus Oxychloride

A well-established and conventional method for the synthesis of this compound involves the chlorination of 4-hydroxy-5-phenoxypyrimidine using phosphorus oxychloride (POCl₃). prepchem.comgoogle.com In a typical procedure, 4-hydroxy-5-phenoxypyrimidine is heated with an excess of phosphorus oxychloride. prepchem.com The reaction mixture, initially a suspension, becomes a homogeneous solution as the reaction progresses. prepchem.com

The general reaction is as follows: 4-Hydroxy-5-phenoxypyrimidine + POCl₃ → this compound

This transformation is a standard method for converting a hydroxyl group on a heterocyclic ring to a chlorine atom. The use of phosphorus oxychloride is a common and effective means of achieving this conversion. googleapis.com

Optimization of Reaction Conditions and Yields in Established Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include reaction temperature, reaction time, and the stoichiometry of the reactants. whiterose.ac.uk

In the synthesis from 4-hydroxy-5-phenoxypyrimidine, a specific protocol involves heating the suspension of the starting material in phosphorus oxychloride at 70°C. prepchem.comgoogle.com The reaction is monitored until it becomes homogeneous, which typically occurs within an hour, with a total reaction time of around 1.5 hours. prepchem.com After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully neutralized, often with an ammonium (B1175870) hydroxide (B78521) solution, to a specific pH, such as pH 8, and the product is extracted using an organic solvent like chloroform. prepchem.comgoogle.com This process has been reported to yield up to 90% of the desired product as a black oil, which can be further purified by distillation to obtain a colorless oil. prepchem.comgoogle.com

| Parameter | Condition | Outcome |

| Reactant | 4-Hydroxy-5-phenoxypyrimidine | Starting material |

| Reagent | Phosphorus oxychloride | Chlorinating agent |

| Temperature | 70°C | Facilitates the reaction |

| Reaction Time | 1.5 hours | Sufficient for completion |

| Work-up | Neutralization with NH₄OH to pH 8, Chloroform extraction | Isolation of the product |

| Yield | 90% (crude) | High conversion |

Exploration of Modern Synthetic Approaches for Pyrimidine (B1678525) Derivatives

Catalytic Phenoxylation Strategies for Chloropyrimidines (e.g., Copper-Catalyzed Direct Syntheses)

Modern synthetic methods have explored more direct and efficient ways to introduce the phenoxy group, such as through catalytic phenoxylation of chloropyrimidines. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-O bonds. researchgate.netwiley-vch.de These methods can offer advantages in terms of reaction conditions and substrate scope.

One innovative approach avoids the direct use of phenols or their salts. Instead, it utilizes arylboronic acids as the phenoxy source in a copper-catalyzed cascade reaction with chloropyrimidines. researchgate.net This method represents an unconventional pairing of substrates for the synthesis of phenoxypyrimidines. researchgate.net The use of copper catalysts is advantageous due to their lower cost and toxicity compared to other transition metals like palladium. wiley-vch.de Microwave-assisted Ullmann-type ether synthesis, using copper powder and cesium carbonate, has also been shown to be effective for the synthesis of aryl ethers from chloro-heterocycles, often providing higher yields in shorter reaction times compared to conventional heating. researchgate.net

Regioselective Synthesis of this compound Isomers

The regioselectivity of nucleophilic aromatic substitution (SNAr) on di- or tri-substituted pyrimidines is a critical aspect of synthesizing specific isomers. justia.com In the case of pyrimidines with multiple reactive chloro-substituents, the substitution pattern is influenced by the nature of the nucleophile and the reaction conditions. justia.com

For substrates like 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C-4 position. justia.com However, mixtures of products can still arise. justia.com To achieve regioselective synthesis, one strategy involves the use of starting materials with different leaving groups or protecting groups to direct the incoming nucleophile to the desired position. While specific studies on the regioselective synthesis of this compound isomers were not found in the provided search results, the general principles of regiocontrol in pyrimidine chemistry are well-documented. justia.comrsc.orgmdpi.com For instance, in the synthesis of other substituted pyrimidines, the more electrophilic 4-chloro substituent is often regioselectively substituted. nih.gov

Strategies for Introducing the Phenoxy and Chloro Moieties into Pyrimidine Scaffolds

The introduction of phenoxy and chloro groups onto a pyrimidine ring is fundamental to the synthesis of this compound and related derivatives. The phenoxy group is considered a "privileged moiety" in drug discovery, as its presence can significantly influence a molecule's biological activity. nih.govmdpi.com

The most direct strategy for introducing the chloro group is through the reaction of a hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride, as detailed previously. prepchem.comgoogle.comgoogleapis.com

The phenoxy group is typically introduced via a nucleophilic substitution reaction. This can involve reacting a chloropyrimidine with phenol (B47542) or a phenoxide salt in the presence of a base. Modern approaches, as mentioned, utilize catalytic systems, such as copper or palladium catalysts, to facilitate this C-O bond formation. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can be crucial for achieving high yields and regioselectivity, especially when multiple positions on the pyrimidine ring are susceptible to substitution. The pyrimidine scaffold itself is a versatile core for building a wide array of functionalized molecules for various therapeutic applications. mdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyrimidines

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This classical method involves the displacement of a leaving group, typically a halogen, from an aromatic ring by a nucleophile. byjus.com In the context of pyrimidine chemistry, the electron-deficient nature of the pyrimidine ring facilitates such reactions, particularly when activated by electron-withdrawing groups. byjus.comlibretexts.org

A plausible and common strategy for synthesizing phenoxy-substituted pyrimidines involves the reaction of a dihalogenated pyrimidine with a phenol in the presence of a base. For the specific synthesis of this compound, a potential precursor would be 4,5-dichloropyrimidine (B1313364). The reaction proceeds by the attack of a phenoxide ion, generated in situ from phenol and a suitable base like potassium carbonate, on one of the carbon atoms bearing a chlorine atom.

The general mechanism for SNAr reactions involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the pyrimidine ring is temporarily lost during this step. ncrdsip.com

Elimination of the leaving group: The leaving group (in this case, a chloride ion) is expelled, which restores the aromaticity of the pyrimidine ring and yields the final substituted product. libretexts.orgncrdsip.com

Regioselectivity is a critical consideration in this synthesis. The positions of the chlorine atoms on the pyrimidine ring influence their reactivity towards nucleophilic attack. The precise conditions, including the choice of solvent (e.g., dimethylformamide, acetone, or methyl ethyl ketone), base, and reaction temperature, are crucial for controlling the reaction outcome and minimizing the formation of undesired isomers or di-substituted products. sci-hub.seprepchem.com While direct synthesis of this compound from 4,5-dichloropyrimidine is a logical application of this principle, related syntheses showcase the viability of this approach. For instance, 2-chloro-4-phenoxypyrimidine-5-carbonitrile has been synthesized from 2,4-dichloropyrimidine-5-carbonitrile and phenol using potassium carbonate in acetone. sci-hub.se Similarly, other substituted phenoxypyrimidines are formed by treating chlorinated pyrimidine precursors with the corresponding phenols or phenoxides. nih.govacs.org

| Reactants | Reagents & Conditions | Product | Reaction Type |

| Dihalogenated Pyrimidine, Phenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetone), Heat | Monosubstituted Phenoxypyrimidine | Nucleophilic Aromatic Substitution (SNAr) |

Methods for Chlorine Atom Introduction (e.g., from Hydroxy Precursors)

A primary and well-established method for introducing a chlorine atom onto a pyrimidine ring is through the conversion of a hydroxyl group. The precursor for this compound in this route is 4-hydroxy-5-phenoxypyrimidine. It is important to note that hydroxypyrimidines exist in a tautomeric equilibrium with their corresponding pyrimidinone forms. The chlorination reaction typically proceeds from this keto-enol tautomeric mixture.

The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). google.comrsc.org The synthesis involves heating the hydroxy precursor with an excess of phosphorus oxychloride. google.comprepchem.com

A typical laboratory-scale procedure is as follows:

4-hydroxy-5-phenoxypyrimidine is suspended in phosphorus oxychloride. google.comprepchem.com

The mixture is heated, for instance at 70°C. google.comprepchem.com The reaction mixture often becomes homogeneous as the reaction progresses. prepchem.com

After the reaction is complete, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure. prepchem.com

The residue is then carefully quenched by adding it to ice water. google.comprepchem.com

The aqueous solution is neutralized with a base, such as ammonium hydroxide, to a pH of around 8. google.comprepchem.com

The product, this compound, is extracted from the aqueous layer using an organic solvent like chloroform. google.comprepchem.com

The combined organic extracts are dried and the solvent is evaporated to yield the final product, which can be further purified by distillation. google.comprepchem.com

This chlorination method is a key step in multi-step syntheses of various pyrimidine-based compounds and has been shown to produce high yields, with one reported synthesis achieving 90% yield. prepchem.com

| Precursor | Chlorinating Agent | Key Steps | Yield |

| 4-Hydroxy-5-phenoxypyrimidine | Phosphorus oxychloride (POCl₃) | Heating, Removal of excess POCl₃, Quenching in ice water, Neutralization, Extraction | ~90% prepchem.com |

Considerations for Scalable Synthesis and Industrial Production of Pyrimidine Intermediates

The transition from laboratory-scale synthesis to large-scale industrial production of pyrimidine intermediates like this compound requires careful consideration of several factors to ensure the process is robust, safe, cost-effective, and environmentally sustainable. acs.orgtandfonline.com

Process Safety and Robustness: Industrial-scale reactions, especially those involving hazardous reagents like phosphorus oxychloride, demand rigorous process safety evaluations. acs.org This includes understanding the thermal properties of the reaction, identifying potential runaway reaction scenarios, and establishing safe operating limits for temperature, pressure, and addition rates. acs.org A robust process is one that is reproducible and consistently delivers the product in high yield and purity, even with slight variations in process parameters. acs.org For instance, developing a process where all intermediates are stable and can be stored under normal conditions is highly advantageous for manufacturing logistics. acs.org

Scalability and Cost-Effectiveness: A scalable synthesis route is one that can be easily adapted from laboratory equipment to large industrial reactors with consistent results. tandfonline.com Key considerations include:

Raw Material Costs: The high cost of starting materials can render a synthesis route economically unviable for large-scale production. tandfonline.com Optimizing routes to use readily available and cheaper raw materials is a primary focus.

Reaction Efficiency: High-yield reactions are crucial for minimizing waste and reducing the cost per kilogram of the final product. tandfonline.com

Solvent and Reagent Use: Minimizing solvent volumes and using recyclable reagents aligns with green chemistry principles and reduces disposal costs. tandfonline.com

Automation and Modern Manufacturing: Modern industrial synthesis often incorporates automation to improve efficiency, consistency, and safety, while reducing human error. tandfonline.com Continuous flow reactors are increasingly used as an alternative to traditional batch reactors. They can offer better control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and potentially higher throughput.

| Factor | Key Considerations for Industrial Production |

| Safety | Hazard analysis of reagents (e.g., POCl₃), thermal stability studies, defining safe operating limits. acs.org |

| Scalability | Consistent performance from lab to plant scale, manageable exotherms, efficient mass and heat transfer. tandfonline.com |

| Cost | Price and availability of raw materials, overall process yield, energy consumption, waste disposal costs. tandfonline.com |

| Efficiency | High yields and purity, short reaction cycle times, potential for process automation. tandfonline.com |

| Sustainability | Minimization of waste, use of greener solvents, atom economy. tandfonline.com |

Chemical Reactivity and Transformation Pathways of 4 Chloro 5 Phenoxypyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles, particularly at positions 2, 4, and 6, which are ortho or para to the ring nitrogens. The presence of a good leaving group, such as a chlorine atom, at one of these positions greatly facilitates nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom at the C-4 position of the pyrimidine ring is highly activated towards nucleophilic displacement. The two ring nitrogen atoms exert a strong electron-withdrawing effect, reducing the electron density at the C-4 position and making it a prime target for nucleophilic attack. This activation is a common feature in chloropyrimidines and related fused pyrimidine systems like quinazolines and pyrrolopyrimidines. nih.govmdpi.com The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org The stability of this intermediate is a key factor in the facility of the substitution reaction. In polysubstituted pyrimidines, the relative reactivity of different halogen atoms is well-established, with the C-4 and C-6 positions being significantly more reactive than the C-2 position in the absence of other influencing factors. researchgate.net

The phenoxy group at the C-5 position modulates the reactivity of the pyrimidine ring through a combination of inductive and mesomeric (resonance) effects. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I), which further decreases the electron density of the ring and enhances the electrophilicity of the carbon atoms.

Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the pyrimidine ring, a phenomenon known as a positive mesomeric effect (+M). This electron donation can partially counteract the inductive withdrawal. Theoretical studies on related phenoxy-substituted diazines suggest that the interplay of these electronic effects, along with non-covalent interactions like π-complexation between the phenoxy group and the electron-deficient pyrimidine ring, can influence transition state energies and reaction pathways. mdpi.comnih.govresearchgate.net The net electronic influence of the phenoxy group on the C-4 position is a balance of these competing effects, but the pyrimidine ring generally remains sufficiently electron-deficient for the chlorine at C-4 to be readily displaced by strong nucleophiles.

The activated chlorine atom at C-4 can be displaced by a wide range of nucleophiles, making it a versatile handle for introducing diverse functional groups.

Amination : This is a common transformation where the chlorine atom is replaced by an amino group. The reaction is typically carried out by treating the chloropyrimidine with a primary or secondary amine. Depending on the reactivity of the amine and the substrate, conditions can range from thermal reactions, sometimes using an excess of the amine to act as a base, to acid-catalyzed conditions. nih.govresearchgate.net For less reactive amines, palladium-catalyzed methods (Buchwald-Hartwig amination) can be employed. ccspublishing.org.cn The reaction is compatible with various aliphatic, benzylic, and aromatic amines. nih.govpreprints.org

Alkoxylation : The C-Cl bond can be converted to a C-O bond through substitution with an alkoxide or phenoxide. For instance, reaction with sodium phenoxide results in the formation of a diphenoxy pyrimidine derivative. rsc.org This reaction expands the range of ether-linked pyrimidines accessible from the chloro-precursor.

Thiolation : Sulfur nucleophiles, such as thiols and thiolates, readily displace the chlorine atom to form thioethers. rsc.org These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion. The resulting aryl thioethers are valuable intermediates in medicinal chemistry. nih.gov

| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| Amination | Aniline | EtOH, HCl (catalytic), 80 °C | 4-Anilino-5-phenoxypyrimidine |

| Amination | Morpholine | 2-Propanol, reflux | 4-Morpholino-5-phenoxypyrimidine |

| Alkoxylation | Sodium Methoxide | Methanol, reflux | 4-Methoxy-5-phenoxypyrimidine |

| Thiolation | Sodium Thiophenoxide | DMF, room temperature | 5-Phenoxy-4-(phenylthio)pyrimidine |

Cross-Coupling Reactions for Further Functionalization

Beyond SNAr, the C-Cl bond in 4-Chloro-5-phenoxypyrimidine serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is the most prevalent method for the cross-coupling of chloro-heterocycles. mdpi.com

Suzuki-Miyaura Coupling : This reaction is a highly effective method for forming C-C bonds by coupling the chloropyrimidine with an organoboron reagent, such as an aryl or heteroaryl boronic acid or ester. youtube.comsemanticscholar.org The reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), a base (e.g., K2CO3, K3PO4), and a suitable solvent system, often aqueous dioxane or toluene. researchgate.netsemanticscholar.orgyoutube.com This transformation allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C-4 position.

C-O/C-S Cross-Coupling : Palladium catalysts also enable the formation of C-O and C-S bonds with alcohols and thiols, respectively. While nucleophilic substitution is often feasible, cross-coupling provides an alternative under potentially milder or more specific conditions, especially for less reactive nucleophiles. Palladium-catalyzed C-S coupling, in particular, has emerged as a popular route for synthesizing aryl thioethers. nih.gov These reactions often utilize specialized phosphine (B1218219) ligands to promote efficient catalysis and prevent catalyst deactivation by the sulfur compounds. nih.govfigshare.com Similarly, Pd-catalyzed C-O coupling reactions have been developed for the formation of diaryl ethers from aryl halides and phenols. rsc.orgnih.gov

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 5-Phenoxy-4-phenylpyrimidine |

| Suzuki-Miyaura | 3-Thienylboronic acid | PdCl2(dppf) | K3PO4 | 5-Phenoxy-4-(thiophen-3-yl)pyrimidine |

| C-S Coupling (Thioetherification) | 4-Methoxythiophenol | Pd2(dba)3 / Xantphos | Cs2CO3 | 4-((4-Methoxyphenyl)thio)-5-phenoxypyrimidine |

| C-O Coupling (Etherification) | Phenol (B47542) | Pd(OAc)2 / SPhos | K3PO4 | 4,5-Diphenoxypyrimidine |

While palladium is the most widely documented metal for cross-coupling reactions involving chloropyrimidines, other transition metals such as nickel and copper are also known to catalyze similar transformations. Nickel catalysts, in particular, are often recognized for their ability to activate less reactive C-Cl bonds and for their lower cost compared to palladium. However, palladium-based systems generally offer broader functional group tolerance and are more extensively studied and applied for the functionalization of heterocyclic halides. youtube.com The specific application of other metals for the transformation of this compound is less reported in the literature, with palladium catalysis remaining the predominant strategy.

Electrophilic Aromatic Substitution on the Phenoxy Moiety and Pyrimidine Ring

The structure of this compound presents two distinct aromatic systems susceptible to electrophilic aromatic substitution: the pyrimidine ring and the phenoxy group. The reactivity of these rings towards electrophiles is significantly different.

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack. brainly.comwikipedia.org Consequently, electrophilic substitution on an unactivated pyrimidine ring is challenging and typically requires harsh conditions or the presence of activating groups. bhu.ac.inresearchgate.net The positions on the pyrimidine ring are electron-deficient, particularly at the 2-, 4-, and 6-positions. While the 5-position is the least electron-deficient and the preferred site for electrophilic attack, the presence of the chloro and phenoxy substituents on the 4 and 5 positions, respectively, further complicates direct substitution on the pyrimidine core. wikipedia.orgslideshare.net

In contrast, the phenoxy moiety is activated towards electrophilic aromatic substitution. The oxygen atom of the phenoxy group donates electron density to the attached phenyl ring via resonance, thereby increasing its nucleophilicity. This activation is directed primarily to the ortho and para positions of the phenyl ring. Therefore, electrophilic attack is significantly more facile on the phenoxy ring than on the deactivated pyrimidine ring. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to occur selectively on the phenoxy group. wikipedia.org

For instance, halogenation of pyrimidine-based nucleosides, a related class of compounds, has been shown to occur at the C-5 position of the pyrimidine ring using N-halosuccinimides. elsevierpure.com However, in the case of this compound, the substitution would be overwhelmingly favored on the more reactive phenoxy ring. The specific regioselectivity on the phenoxy ring (ortho vs. para) would be influenced by steric hindrance from the bulky pyrimidine substituent and the specific electrophile used.

| Reaction Type | Typical Reagents | Predicted Site of Reaction | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Phenoxy ring (ortho, para) | 4-Chloro-5-(nitrophenoxy)pyrimidines |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Phenoxy ring (ortho, para) | 4-Chloro-5-(halophenoxy)pyrimidines |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Phenoxy ring (para) | 4-Chloro-5-(4-acylphenoxy)pyrimidine |

| Sulfonation | Fuming H₂SO₄ | Phenoxy ring (para) | 4-(5-(4-Chloropyrimidinyl)oxy)benzenesulfonic acid |

**3.4. Other Significant Chemical Conversions

The reduction of this compound can proceed via two main pathways: reductive dehalogenation of the chloro substituent or hydrogenation of the pyrimidine ring.

Reductive Dehalogenation: The chloro group at the 4-position of the pyrimidine ring is susceptible to removal by catalytic hydrogenation. This process, known as hydrodechlorination, is a common method for the dehalogenation of chloropyrimidines. oregonstate.edu Typical conditions involve reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often in the presence of a base (like sodium acetate (B1210297) or triethylamine) to neutralize the hydrogen chloride formed during the reaction. google.com Other reducing agents like zinc dust in acidic or neutral media have also been employed for the dehalogenation of chloropyrimidines. google.com The use of polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst at room temperature offers a mild alternative for the dechlorination of various chloroarenes. msu.edu

Hydrogenation of the Pyrimidine Ring: The complete reduction of the pyrimidine ring is also possible, typically requiring more forcing conditions than dehalogenation. Catalytic hydrogenation using catalysts like platinum oxide (PtO₂) can reduce the pyrimidine ring to a tetrahydropyrimidine (B8763341) derivative. wikipedia.orgasianpubs.org The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial in determining the outcome, allowing for selective dehalogenation without affecting the aromatic ring, or full reduction of the heterocycle.

| Reaction Type | Typical Reagents and Conditions | Product |

|---|---|---|

| Reductive Dehalogenation | H₂, Pd/C, base (e.g., NaOAc), solvent (e.g., EtOH) | 5-Phenoxypyrimidine |

| Ring Hydrogenation | H₂, PtO₂, solvent (e.g., Acetic Acid), high pressure | 4-Chloro-5-phenoxy-1,2,3,6-tetrahydropyrimidine |

| Complete Reduction | H₂, Raney Nickel, high pressure/temperature | 5-Phenoxytetrahydropyrimidine |

The oxidation of this compound can target the pyrimidine ring nitrogens or, under more vigorous conditions, the aromatic rings.

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This reaction is typically carried out using peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA) or peracetic acid. cdnsciencepub.com For pyrimidines, N-oxidation is generally more difficult compared to pyridines due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org The presence of electron-donating groups on the ring can facilitate N-oxidation. cdnsciencepub.compublish.csiro.au In the case of unsymmetrical pyrimidines, the site of N-oxidation is influenced by the electronic effects of the substituents. cdnsciencepub.com Mono-N-oxidation can occur with peracids. wikipedia.org For this compound, oxidation would likely occur at the N-1 or N-3 position, with the regioselectivity depending on the subtle electronic balance between the chloro and phenoxy groups. The formation of pyrimidine N-oxides can also be achieved through condensation reactions of functionalized enamides with hydroxylamine (B1172632) hydrochloride. thieme-connect.com

Ring Oxidation: The pyrimidine and phenoxy rings are generally stable to oxidation. However, under harsh oxidative conditions, degradation of the rings can occur. For instance, oxidation of pyrimidine nucleosides with osmium tetroxide leads to the cleavage of the 5,6-double bond. nih.gov The phenoxy group is also generally resistant to oxidation, though strong oxidizing agents could lead to cleavage of the ether linkage or degradation of the phenyl ring. rsc.org

| Reaction Type | Typical Reagents | Potential Product(s) |

|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂ / Acetic Acid | This compound N-oxide |

| Ring Degradation | KMnO₄ (hot, conc.) or O₃ | Ring-opened products |

The pyrimidine ring can undergo various transformations and rearrangements, often initiated by nucleophilic attack, leading to the formation of other heterocyclic systems.

Dimroth Rearrangement: One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.orgnih.gov This process typically involves the isomerization of heterocycles through ring-opening and ring-closure sequences, leading to the transposition of endocyclic and exocyclic heteroatoms. nih.gov For certain substituted pyrimidines, such as 1-alkyl-2-iminopyrimidines, this rearrangement involves the addition of water, followed by ring-opening to an aminoaldehyde intermediate, and subsequent ring closure. wikipedia.org The rate of the Dimroth rearrangement can be influenced by pH and the nature of the substituents on the pyrimidine ring. nih.gov While the classic Dimroth rearrangement applies to specific substitution patterns not present in this compound, related skeletal editing strategies have been developed. For example, activation of the pyrimidine ring followed by nucleophilic attack can trigger a Dimroth-type pathway to convert pyrimidines into pyridines. chinesechemsoc.orgchinesechemsoc.org

Conversion to Other Heterocycles: Pyrimidines can serve as precursors for other heterocyclic systems. For example, treatment of certain pyrimidines with hydrazine (B178648) can lead to a ring contraction, yielding pyrazoles. researchgate.netnih.gov This transformation involves nucleophilic attack by hydrazine, leading to the cleavage of the pyrimidine ring and subsequent recyclization. Recent methods have shown that activating the pyrimidine ring, for instance by N-triflylation, allows this conversion to proceed under milder conditions. nih.gov Another strategy involves a deconstruction-reconstruction approach, where pyrimidines are converted into N-arylpyrimidinium salts, which can be cleaved to a three-carbon building block and then cyclized with various reagents to form new pyrimidines or other heterocycles like 1,2-azoles. nih.gov

| Compound Name |

|---|

| This compound |

| 4-Chloro-5-(nitrophenoxy)pyrimidine |

| 4-Chloro-5-(halophenoxy)pyrimidine |

| 4-Chloro-5-(4-acylphenoxy)pyrimidine |

| 4-(5-(4-Chloropyrimidinyl)oxy)benzenesulfonic acid |

| 5-Phenoxypyrimidine |

| 4-Chloro-5-phenoxy-1,2,3,6-tetrahydropyrimidine |

| 5-Phenoxytetrahydropyrimidine |

| This compound N-oxide |

| Pyridine |

| Tetrahydropyrimidine |

| Platinum oxide |

| Palladium on carbon |

| m-Chloroperoxybenzoic acid |

| Peracetic acid |

| Hydrazine |

| Pyrazole |

| N-halosuccinimide |

| Polymethylhydrosiloxane |

| Osmium tetroxide |

| Hydroxylamine hydrochloride |

4 Chloro 5 Phenoxypyrimidine As a Strategic Synthetic Intermediate

Role in the Modular Construction of Complex Heterocyclic Compounds

The chloro substituent at the C4 position of the pyrimidine (B1678525) ring renders 4-chloro-5-phenoxypyrimidine an excellent electrophilic partner for a variety of nucleophilic substitution and cross-coupling reactions. This reactivity is the foundation of its utility in the modular construction of more complex heterocyclic systems. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.

Table 1: Representative Transformations of this compound in Heterocycle Synthesis

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 4-substituted-5-phenoxypyrimidines |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 4-Aryl-5-phenoxypyrimidines |

| Stille Coupling | Organostannanes, Pd catalyst | 4-Alkyl/Aryl-5-phenoxypyrimidines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | 4-Alkynyl-5-phenoxypyrimidines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 4-Amino-5-phenoxypyrimidines |

Precursor to Diversified Pyrimidine Libraries

The reliable and versatile reactivity of this compound makes it an ideal starting material for the generation of diversified pyrimidine libraries. In the context of drug discovery and materials science, the ability to rapidly synthesize a large number of structurally related compounds is of paramount importance. By subjecting this compound to a battery of different reaction partners in a parallel or combinatorial fashion, extensive libraries of 4-substituted-5-phenoxypyrimidines can be efficiently constructed. nih.gov

For instance, a library of 4-amino-5-phenoxypyrimidine derivatives can be generated by reacting the parent compound with a diverse set of primary and secondary amines. Similarly, libraries of ethers and thioethers can be prepared using a variety of alcohols and thiols. The application of high-throughput screening techniques to these libraries can then lead to the identification of compounds with desired biological activities or material properties. The phenoxy group provides a common structural motif across the library, while the diversity is introduced at the 4-position.

Integration into Target-Oriented and Diversity-Oriented Synthesis Endeavors

Target-Oriented Synthesis (TOS): In target-oriented synthesis, the primary goal is the synthesis of a specific, often complex, molecule with a known biological activity or other desirable property. This compound can serve as a key building block in the retrosynthetic analysis of such targets. For example, many kinase inhibitors feature a substituted pyrimidine core. mdpi.com The synthesis of such a molecule might involve the early introduction of the this compound fragment, followed by a series of carefully planned steps to elaborate the rest of the molecule. The predictable reactivity of the chlorine atom allows for its strategic replacement at a late stage of the synthesis to install a crucial functional group.

Diversity-Oriented Synthesis (DOS): In contrast to TOS, diversity-oriented synthesis aims to generate a collection of structurally diverse and complex molecules, often without a specific biological target in mind. nih.govdatapdf.com The goal of DOS is to explore uncharted areas of chemical space and to identify novel molecular scaffolds with interesting biological properties. This compound can be a valuable starting point in a DOS campaign. A divergent synthetic strategy can be employed, where the initial pyrimidine core is elaborated through a series of branching reaction pathways. For example, the chlorine atom could be substituted with a bifunctional linker, which could then be used to initiate a cascade of cyclization reactions, leading to a variety of fused heterocyclic systems. The phenoxy group can act as a stereochemical or regiochemical directing group in these transformations. cam.ac.ukcam.ac.uk

Control of Regioselectivity and Stereoselectivity in Downstream Derivatizations

The substituents on the pyrimidine ring can exert a significant influence on the regioselectivity and stereoselectivity of subsequent reactions. In the case of this compound, the phenoxy group at the 5-position can play a crucial role in directing the outcome of downstream derivatizations.

Regioselectivity: In nucleophilic aromatic substitution reactions, the incoming nucleophile will exclusively attack the C4 position due to the presence of the leaving group (chlorine) and the electronic activation provided by the ring nitrogen atoms. However, if other reactive sites are introduced into the molecule, the phenoxy group can influence the regioselectivity of the reaction. For instance, in the case of a di-substituted pyrimidine, the steric bulk of the phenoxy group might hinder reaction at an adjacent position, thereby favoring reaction at a more accessible site. mdpi.com

Stereoselectivity: While this compound itself is achiral, it can be used as a precursor for the synthesis of chiral molecules. If a chiral auxiliary is introduced at the 4-position, or if the molecule is subjected to an asymmetric transformation, the phenoxy group can influence the stereochemical outcome of the reaction. rsc.org For example, in an asymmetric hydrogenation of a double bond introduced at the 4-position, the phenoxy group could direct the approach of the catalyst, leading to the preferential formation of one enantiomer over the other. nih.govresearchgate.net The precise nature of this stereodirecting effect would depend on the specific reaction conditions and the nature of the catalyst employed.

Spectroscopic and Mechanistic Investigations of 4 Chloro 5 Phenoxypyrimidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Advanced NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of 4-chloro-5-phenoxypyrimidine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In a typical ¹H NMR spectrum of a 4-substituted-5-phenoxypyrimidine derivative, the protons on the pyrimidine (B1678525) ring would exhibit characteristic chemical shifts and coupling patterns. For instance, the hydrogen atoms at positions 2 and 6 of the pyrimidine ring would likely appear as distinct singlets or doublets, depending on the substitution. The protons of the phenoxy group would resonate in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, with multiplicities depending on the substitution pattern of the phenyl ring.

Similarly, the ¹³C NMR spectrum provides crucial data on the carbon framework. The carbon atoms of the pyrimidine ring would have characteristic chemical shifts, with the carbon atom attached to the chlorine (C4) being significantly influenced by the electronegativity of the halogen. The carbons of the phenoxy group would also show distinct signals in the aromatic region.

NMR is not only a tool for static structural analysis but also a powerful method for real-time reaction monitoring. By acquiring NMR spectra at various time points during a reaction involving this compound, it is possible to track the disappearance of starting materials and the appearance of products. This allows for the determination of reaction kinetics and the identification of any transient intermediates, providing valuable insights into the reaction mechanism.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 (pyrimidine) | 8.5 - 8.7 | - |

| H6 (pyrimidine) | 8.3 - 8.5 | - |

| H (phenoxy, ortho) | 7.1 - 7.3 | - |

| H (phenoxy, meta) | 7.4 - 7.6 | - |

| H (phenoxy, para) | 7.2 - 7.4 | - |

| C2 (pyrimidine) | 155 - 158 | - |

| C4 (pyrimidine) | 160 - 163 | - |

| C5 (pyrimidine) | 140 - 143 | - |

| C6 (pyrimidine) | 150 - 153 | - |

| C (phenoxy, ipso) | 154 - 157 | - |

| C (phenoxy, ortho) | 118 - 121 | - |

| C (phenoxy, meta) | 129 - 132 | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of the molecular formula of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to deduce a unique elemental composition, thereby confirming the identity of the compound.

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic ions. The analysis of these fragment ions can help to piece together the structure of the original molecule. For example, a common fragmentation pathway might involve the loss of the chlorine atom or the cleavage of the ether linkage, resulting in fragment ions corresponding to the phenoxy group and the pyrimidine ring. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₁₀H₇ClN₂O)

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 206.0247 |

| [M+H]⁺ | 207.0325 |

| [M-Cl]⁺ | 171.0558 |

| [C₆H₅O]⁺ | 93.0340 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions would include C-H stretching vibrations from both the aromatic pyrimidine and phenoxy rings, C=C and C=N stretching vibrations within the aromatic rings, and the C-O-C stretching of the ether linkage. The C-Cl bond would also have a characteristic stretching vibration in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show strong absorption in the UV region due to π → π* transitions within the pyrimidine and benzene (B151609) rings. The position of the absorption maxima (λ_max) can be influenced by the solvent and the presence of substituents on the aromatic rings.

Table 3: Characteristic Infrared Absorption Bands and Expected UV-Vis Maxima for this compound

| Spectroscopic Technique | Feature | Expected Range |

|---|---|---|

| Infrared (IR) | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| Aromatic C=C and C=N stretch | 1400-1600 cm⁻¹ | |

| Aryl-O-Aryl stretch | 1200-1250 cm⁻¹ | |

| C-Cl stretch | 700-800 cm⁻¹ |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While no specific crystal structure for this compound is publicly available, X-ray crystallography remains the gold standard for the definitive determination of the three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound or its derivatives could be obtained, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.

For a related compound, 4-chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine, a single-crystal X-ray diffraction study revealed a triclinic crystal system. Such studies provide invaluable data for understanding the steric and electronic properties of the molecule, which can influence its reactivity and physical properties. A crystallographic study of this compound would definitively establish the planarity of the pyrimidine and phenoxy rings and the dihedral angle between them.

Application of Spectroscopic Techniques in Elucidating Reaction Mechanisms and Kinetics

Spectroscopic techniques are pivotal in unraveling the mechanisms and kinetics of reactions involving this compound. The compound is a key intermediate in the synthesis of various biologically active molecules, often undergoing nucleophilic aromatic substitution (S_NAr) reactions at the C4 position.

By employing in-situ monitoring techniques such as time-resolved NMR or UV-Vis spectroscopy, the rate of substitution reactions can be determined. For example, by following the change in concentration of this compound and the corresponding product over time, the reaction order and rate constant can be calculated.

Furthermore, spectroscopic methods can help to identify and characterize reaction intermediates. For instance, in S_NAr reactions, the formation of a Meisenheimer complex, a key intermediate, could potentially be detected using low-temperature NMR or specialized mass spectrometry techniques. The structural information gleaned from these spectroscopic studies is crucial for understanding the factors that govern the reactivity of this compound and for optimizing reaction conditions for the synthesis of its derivatives.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Modeling Approaches in 4 Chloro 5 Phenoxypyrimidine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 4-Chloro-5-phenoxypyrimidine, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p) or 6-311++G(d,p), are used to determine its most stable three-dimensional conformation (geometric optimization). researchgate.netmdpi.com This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The output of a DFT study provides optimized geometric parameters and electronic properties. For instance, calculations on similar pyrimidine (B1678525) structures reveal insights into the planarity of the pyrimidine ring and the orientation of the phenoxy group. researchgate.net These studies can also predict vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to validate the computed structure. mdpi.com

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C4-Cl Bond Length | The distance between the carbon at position 4 and the chlorine atom. | ~1.75 Å |

| C5-O Bond Length | The distance between the carbon at position 5 and the phenoxy oxygen. | ~1.37 Å |

| C5-O-C(phenoxy) Angle | The bond angle defining the orientation of the phenoxy group. | ~118° |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~2.5 Debye |

| Total Energy | The total electronic energy of the optimized molecule in its ground state. | Varies with basis set |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy of the HOMO is associated with the molecule's nucleophilicity, while the LUMO energy relates to its electrophilicity. youtube.compku.edu.cn The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. FMO analysis can map the electron density of these orbitals across the this compound structure, identifying the most probable sites for electrophilic and nucleophilic attack. For example, regions with high HOMO density are susceptible to electrophilic attack, whereas areas with high LUMO density are prone to nucleophilic attack. youtube.com

| Quantum Parameter | Formula | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the C5-O bond connecting the pyrimidine and phenoxy rings. This analysis helps to understand the accessible shapes the molecule can adopt in different environments, such as in solution or within a protein binding site.

Furthermore, MD simulations are powerful tools for examining intermolecular interactions. By placing the molecule in a simulated box of solvent (e.g., water), one can study its solvation dynamics and the formation of hydrogen bonds or other non-covalent interactions. When studying derivatives designed to interact with a biological target, MD simulations can assess the stability of the ligand-protein complex. researchgate.net Parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time to determine if the binding pose is stable. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchpublish.com For pyrimidine derivatives, QSAR models are developed to predict their potency for a specific biological target, such as inhibiting an enzyme or acting as a receptor antagonist. scielo.brtandfonline.com

The process involves several steps:

Data Set Selection : A series of pyrimidine analogues with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. researchpublish.com

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., partial charges), and topological or 3D descriptors (e.g., molecular shape indices). scielo.br

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that relates a subset of the most relevant descriptors to the biological activity. researchpublish.comscielo.br

Validation : The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation with a set of compounds not used in model creation. tandfonline.com

A robust QSAR model can guide the design of new pyrimidine derivatives with potentially enhanced activity by suggesting which structural modifications are likely to be beneficial. researchgate.net

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and molecular branching |

| Geometric (3D) | Molecular Surface Area, Volume | Three-dimensional size and shape |

| Physicochemical | LogP (hydrophobicity), Molar Refractivity | Lipophilicity and polarizability |

| Electronic | Dipole Moment, Partial Charges | Electron distribution |

Molecular Docking Studies for Ligand-Target Interactions with Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). mdpi.com For compounds derived from this compound, docking studies are essential for predicting how they might interact with a specific biological target, such as the active site of an enzyme. nih.govnih.gov

The process involves:

Preparing the 3D structures of both the ligand and the receptor.

Using a docking algorithm to sample a large number of possible binding poses of the ligand within the receptor's binding site.

Scoring each pose using a scoring function that estimates the binding free energy. The pose with the lowest energy score is predicted as the most likely binding mode. mdpi.com

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. This information is invaluable for structure-based drug design, helping chemists to rationally modify the ligand's structure to improve its binding affinity and selectivity. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy / Docking Score | An estimation of the binding affinity between the ligand and the target protein. More negative values typically indicate stronger binding. | -8.5 kcal/mol |

| Interacting Residues | Specific amino acids in the protein's active site that form contacts with the ligand. | Tyr234, Leu356, Phe411 |

| Interaction Types | The nature of the non-covalent bonds formed. | Hydrogen bond, Hydrophobic, Pi-Pi Stacking |

| Ligand RMSD | Root Mean Square Deviation between the docked pose and a known reference (if available). Lower values indicate a better prediction. | 1.2 Å |

Computational Retrosynthesis and Prediction of Reaction Pathways

Computational retrosynthesis is an area of cheminformatics that uses artificial intelligence and vast reaction databases to plan the synthesis of a target molecule. atomfair.com Instead of manually proposing disconnections, chemists can use software that suggests a complete synthetic route by working backward from the target molecule to commercially available starting materials. arxiv.orgelsevier.com

For a molecule like this compound, a retrosynthesis program would analyze its structure and propose strategic bond disconnections based on known chemical reactions. For example, it might suggest disconnecting the C5-O ether bond, leading to precursors like a 4-chloro-5-halopyrimidine and phenol (B47542). The software evaluates multiple potential pathways, ranking them based on factors like reaction feasibility, step count, and the cost of starting materials. nih.gov These tools are increasingly powered by machine learning models trained on millions of reactions from chemical literature and patents, enabling them to propose novel and efficient synthetic routes. nih.govresearchgate.net

Applications of 4 Chloro 5 Phenoxypyrimidine Derivatives in Medicinal Chemistry Research

Design and Synthesis of Pyrimidine-Based Scaffolds for Pharmacological Exploration

The design of pyrimidine-based scaffolds for pharmacological use often begins with a known bioactive molecule or by utilizing computational modeling to predict interactions with a biological target. acs.orgacs.org The pyrimidine (B1678525) ring serves as a versatile core structure that can be strategically functionalized to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Synthetic strategies for creating libraries of pyrimidine derivatives are well-established, frequently relying on the condensation of amines and carbonyl compounds. gsconlinepress.com

A common synthetic route involves starting with a multi-functionalized pyrimidine, such as a dichloropyrimidine derivative. For instance, the synthesis of pyridopyrimidine scaffolds, which are fused pyrimidine ring systems, can start from 2,4-dichloropyrido[3,2-d]pyrimidine. acs.org This allows for sequential, regioselective substitution reactions. A nucleophilic aromatic substitution (SNAr) at the C-4 position can be achieved using various aliphatic primary or secondary amines. acs.org Subsequently, a second substituent, such as a 3-hydroxyphenyl group, can be introduced at the C-2 position via a Suzuki cross-coupling reaction, often enhanced by microwave irradiation to improve yields. acs.org Similarly, 2,4-dichloro-5-fluoropyrimidine can be used as a starting material, where the C4-chlorine is first displaced by an amine, followed by further modification. mdpi.com

Another approach involves building the pyrimidine ring itself. For example, pyrido[2,3-d]pyrimidine derivatives can be synthesized through the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine. mdpi.com This method allows for the incorporation of diverse substituents based on the initial choice of the unsaturated ketone. The versatility of these synthetic routes enables the creation of large libraries of compounds for high-throughput screening and pharmacological exploration. acs.org

The pyrazolo[3,4-d]pyrimidine scaffold, another important pyrimidine-based core, is often synthesized from a 4-chloro derivative. Hydrazinolysis of the 4-chloro compound yields a hydrazide, which can then be condensed with various aromatic aldehydes or acetophenones to generate a diverse range of derivatives for biological testing. mdpi.com These systematic synthetic strategies are crucial for building the compound libraries needed for modern drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. drugdesign.orgnih.gov For pyrimidine derivatives, SAR analyses involve systematically modifying the scaffold and observing the resulting changes in efficacy, potency, and selectivity towards a specific biological target. researchgate.net These studies guide the optimization of lead compounds into potential drug candidates. drugdesign.org

The biological activity of pyrimidine derivatives can be profoundly influenced by the nature and position of substituents on the pyrimidine ring and its appendages. researchgate.net For example, in the development of pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a high-throughput screening hit was systematically modified at three different positions (R1, R2, and R3) to optimize its properties. acs.org

In one study, modifications to the R1 amide group, the R2 amine, and the R3 amine of a pyrimidine-4-carboxamide scaffold were explored. It was found that combining an (S)-3-phenylpiperidine at the R2 position with an (S)-3-hydroxypyrrolidine at the R3 position resulted in a 10-fold increase in inhibitory potency against NAPE-PLD compared to the initial hit compound. acs.org This highlights the importance of specific stereochemistry and functional groups in achieving high affinity for the target enzyme.

Similarly, in the design of pyrazolo[3,4-d]pyrimidine analogues as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), modifications to the phenyl ring linked to the core structure were investigated. The introduction of different substituents on this ring helped to delineate the structural requirements for interaction with the target enzymes. tandfonline.com In another series of pyrimidine derivatives, it was noted that introducing a dimethylamino group at the 2-position and a phenoxy group at the 4-position of the pyrimidine ring resulted in good fungicidal activity. researchgate.net The most effective substituent on the appended phenyl ring was found to be a 2-nitro-4-trifluoromethyl group, demonstrating that electronic and steric effects of substituents play a crucial role in determining biological function. researchgate.net

Conformational restriction is a powerful strategy in drug design used to enhance potency and selectivity by reducing the entropic penalty upon binding to a target. acs.org By locking a flexible molecule into a more rigid, bioactive conformation, the affinity for the target receptor or enzyme can be significantly improved. acs.orgnih.gov

This approach was successfully applied to the development of pyrimidine-4-carboxamide inhibitors of NAPE-PLD. acs.orgnih.gov An initial lead compound contained a flexible N-methylphenethylamine group. Replacing this flexible chain with a more rigid (S)-3-phenylpiperidine ring, which conformationally restricts the structure, led to a threefold increase in inhibitory potency. acs.orgnih.gov Further exploration with other cyclic phenethylamine derivatives, such as 2-benzylpyrrolidine, also showed improved activity, reinforcing the benefit of reducing the number of rotatable bonds in the molecule. acs.org

Development of Pyrimidine Derivatives as Enzyme Inhibitors

The pyrimidine scaffold is a key component in the design of numerous enzyme inhibitors, owing to its ability to form critical hydrogen bonds and other interactions within enzyme active sites. benthamscience.comnih.gov Derivatives of 4-chloro-5-phenoxypyrimidine and related structures have been successfully developed to target a wide range of enzymes implicated in various diseases.

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The pyrimidine core is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding site of many kinases. acs.org

p38α Mitogen-Activated Protein (MAP) Kinase: Pyrazolo[1,5-a]pyrimidine scaffolds have been identified as potent and selective inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response. nih.govdrugbank.comumassmed.eduosti.gov Through synthesis and extensive SAR studies, compounds with excellent cellular potency for inhibiting TNFα production have been developed. nih.govumassmed.edu X-ray co-crystallography has confirmed the binding mode of these pyrimidine analogs within the p38α active site, guiding further optimization. nih.gov Similarly, 3,4-dihydropyrido[3,2-d]pyrimidone scaffolds have also yielded potent p38 antagonists with high selectivity over other closely related kinases. nih.gov

Phosphoinositide-Dependent Protein Kinase-1 (PDK1): PDK1 is a crucial kinase in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. nih.gov Pyrimidine-based compounds have been explored as PDK1 inhibitors. acs.orgchemicalbook.com For instance, BX-912, an aminopyrimidine, was initially designed for PDK1 and also found to be a potent inhibitor of TBK1. acs.org More recently, novel PDK1 inhibitors like SNS-229 and SNS-510 have been discovered that bind to the inactive conformation of the kinase. patsnap.com This allosteric mechanism of action, which impacts the binding of substrates independent of the ATP site, offers a potential for greater selectivity and a different therapeutic approach. nih.govpatsnap.com These compounds have demonstrated potent anti-proliferative effects in various cancer cell lines. patsnap.com

Beyond kinases, pyrimidine derivatives have been developed to inhibit a variety of other enzymes critical to cellular function and disease progression.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This zinc metalloenzyme is responsible for producing a class of signaling lipids called N-acylethanolamines (NAEs), including the endocannabinoid anandamide. acs.orgnih.gov A high-throughput screening campaign identified a pyrimidine-4-carboxamide as a sub-micromolar inhibitor of NAPE-PLD. acs.org Subsequent SAR studies led to the development of LEI-401, a nanomolar potency inhibitor with drug-like properties, making it a valuable tool for studying the biological functions of NAPE-PLD. acs.orgnih.gov

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): Both TS and DHFR are essential enzymes in the folate pathway, which provides the necessary precursors for DNA synthesis. tandfonline.commdpi.com They have long been targets for cancer chemotherapy. Many DHFR inhibitors are structurally based on folic acid and feature a 2,4-diamino-substituted pyrimidine ring. nih.govresearchgate.net Pyrimido[4,5-d]pyrimidines have been investigated as a novel class of bacterial DHFR inhibitors, with some compounds showing high potency and selectivity. researchgate.net Furthermore, researchers have designed pyrazolo[3,4-d]pyrimidine analogues to act as dual inhibitors of both DHFR and TS, aiming for a multi-targeted approach to interfere with DNA replication and cell proliferation in cancer cells. tandfonline.com

Exploration of Pyrimidine Scaffolds in Receptor Agonist and Antagonist Development (e.g., TGR5, GPR119)

The pyrimidine nucleus is a cornerstone in the design of ligands for G-protein coupled receptors (GPCRs), a large family of receptors integral to numerous physiological processes. Derivatives of this compound have been instrumental in the development of agonists for receptors like Takeda G-protein-coupled receptor 5 (TGR5) and G-protein-coupled receptor 119 (GPR119), both of which are significant targets in metabolic diseases.

TGR5 Agonists: TGR5, a receptor for bile acids, plays a crucial role in regulating energy homeostasis and glucose metabolism. nih.gov Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion in a glucose-dependent manner. nih.govacs.org Consequently, TGR5 agonists are actively pursued as potential therapeutics for type 2 diabetes.

Researchers have designed and synthesized 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists. acs.org Through systematic structure-activity relationship (SAR) studies, compounds with high potency on both human TGR5 (hTGR5) and mouse TGR5 (mTGR5) were identified. For instance, compound 23g , a 2,5-dimethyl analogue, demonstrated excellent potency with EC50 values of 0.72 nM for hTGR5 and 6.2 nM for mTGR5. acs.org This compound exhibited a significant dose-dependent effect on GLP-1 secretion in vivo. acs.org The strategic replacement of a chloro group with a methyl group was intended to decrease metabolic stability while maintaining agonist activity.

GPR119 Agonists: GPR119 is another important GPCR target for type 2 diabetes, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells. nih.gov Agonists of GPR119 stimulate glucose-dependent insulin release and promote GLP-1 secretion, offering a dual mechanism for glycemic control. nih.gov The pyrimidine scaffold has been incorporated into the design of GPR119 agonists. While not a direct 5-phenoxy derivative, the clinical candidate BMS-903452 features a 5-chloropyrimidin-2-yl moiety, highlighting the utility of the chloropyrimidine core in targeting this receptor. nih.gov This demonstrates the broader applicability of pyrimidine-based structures in the quest for novel GPR119 modulators.

| Receptor Target | Compound Series/Example | Activity | Reported Potency (EC50) |

|---|---|---|---|

| TGR5 | 4-Phenoxypyrimidine-5-carboxamide derivatives | Agonist | Low nanomolar range |

| TGR5 | Compound 23g | Agonist | 0.72 nM (human), 6.2 nM (mouse) acs.org |

| GPR119 | BMS-903452 (contains a 5-chloropyrimidine moiety) | Agonist | Clinical Candidate nih.gov |

Contribution to the Discovery of Bioactive Molecules for Diverse Therapeutic Areas

The structural versatility of the this compound core has enabled its use in the development of bioactive molecules for a wide spectrum of therapeutic applications, ranging from metabolic disorders to cancer and infectious diseases.

The development of TGR5 and GPR119 agonists directly translates into potential new treatments for type 2 diabetes. drugs.com By promoting GLP-1 secretion, these agents help maintain glycemic control. nih.govacs.org The 4-phenoxypyrimidine-5-carboxamide derivatives, such as compound 23g , have shown significant glucose-lowering effects in animal models. acs.org A single oral dose of this compound was found to substantially reduce blood glucose levels in db/db mice and improve glucose tolerance in normal mice. acs.org This line of research underscores the significant contribution of the pyrimidine scaffold to the discovery of novel antidiabetic agents. acs.orgrsc.org

The pyrimidine ring is a fundamental component of nucleobases, making it a key target in anticancer drug design. Various derivatives incorporating this scaffold have been evaluated for their cytotoxic properties. Thiazolo[4,5-d]pyrimidines, which can be synthesized from chloropyrimidine precursors, are considered potential therapeutic agents for cancer. nih.govmdpi.com For example, 7-Chloro-3-phenyl-5-(trifluoromethyl) acs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) proved to be the most active among a series of newly synthesized compounds, showing notable antiproliferative activity in the NCI-60 screen. nih.gov The introduction of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold was found to increase cytotoxic activity. mdpi.com Other studies have explored 2,5-disubstituted pyrimidines and 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, with some compounds demonstrating significant anticancer activity against specific cell lines like SNB-19 and NCI-H460. nih.govresearchgate.net

| Compound Class/Example | Mechanism/Target | Observed Activity |

|---|---|---|

| Thiazolo[4,5-d]pyrimidine derivatives | Antiproliferative | Active against various cancer cell lines (e.g., renal cancer UO-31). nih.govmdpi.com |

| Compound 3b | Antiproliferative | Most active in its class in NCI-60 screen. nih.gov |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Tubulin Inhibition | Significant activity against SNB-19, NCI-H460, and SNB-75 cell lines. nih.gov |

Chloropyrimidines have been identified as a class of compounds with significant antimicrobial potential. nih.gov Research into pyrimidine derivatives has yielded compounds with activity against a range of pathogens, including bacteria and fungi. nih.govrsc.org Specifically, certain substituted chloropyrimidines have displayed potent in vitro activity against Mycobacterium tuberculosis, with MIC values as low as 0.75 µg/mL. nih.gov Other derivatives have shown antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.org For instance, 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) exhibited promising antibacterial activity with MICs of 8 µg/mL. nih.gov

The pyrimidine scaffold has also been explored for the development of anti-inflammatory agents. Inflammation is a complex process involving various enzymes and mediators. frontiersin.org Dihydropyrimidine/sulphonamide hybrids have been developed as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. frontiersin.org Furthermore, certain 6-phenoxypyrimidine derivatives have been investigated for their ability to inhibit the expression of cyclooxygenase-2 (COX-2) mRNA, a key inflammatory mediator. google.com These findings highlight the potential of pyrimidine-based compounds to treat inflammatory conditions. frontiersin.org

| Therapeutic Area | Compound Class/Example | Mechanism/Target | Observed Activity |

|---|---|---|---|

| Antimicrobial | Substituted Chloropyrimidines | Antimycobacterial | Potent activity against M. tuberculosis (MIC 0.75 µg/mL). nih.gov |

| Antimicrobial | Compound 6c | Antibacterial | Activity against Gram-positive and Gram-negative bacteria (MIC 8 µg/mL). nih.gov |

| Anti-inflammatory | Dihydropyrimidine/sulphonamide hybrids | Dual mPGES-1/5-LOX Inhibition | Potent dual inhibitors with in vivo anti-inflammatory activity. frontiersin.org |